Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate is an organic compound with the molecular formula C₁₂H₁₆O₃S and a molecular weight of 240.32 g/mol . This compound is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a hydroxyethyl group, and a sulfanyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate typically involves the reaction of 4-(1-hydroxyethyl)phenylthiol with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Scientific Research Applications
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can undergo redox reactions, influencing cellular redox balance. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate can be compared with similar compounds such as:
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]thio}acetate: Similar structure but with a thioether group instead of a sulfanyl group.
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfinyl}acetate: Contains a sulfinyl group instead of a sulfanyl group, leading to different redox properties.
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfonyl}acetate: Contains a sulfonyl group, which is more oxidized than the sulfanyl group, affecting its reactivity and biological activity
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. Various studies and case reports will be reviewed to provide a comprehensive understanding of the compound's potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical formula: C12H16O3S. It is characterized by a sulfanyl group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. This unique structure contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H16O3S |
Molecular Weight | 256.32 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound. In a study evaluating various synthesized compounds, it was found that derivatives containing sulfanyl groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from <1 µg/mL to 125 µg/mL, indicating moderate to strong antibacterial properties.
Table 2: Antimicrobial Activity (MIC Values)
Compound | Ec (E. coli) | Ms (M. smegmatis) | Sa (S. aureus) | Ef (E. faecalis) |
---|---|---|---|---|
This compound | <1 µg/mL | <1 µg/mL | 62.5 µg/mL | No activity |
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly those dependent on specific growth factors.
Case Study: In Vitro Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results indicated:
- MCF-7 : IC50 = 15 µM
- A549 : IC50 = 20 µM
- HT-29 : IC50 = 25 µM
These findings suggest that the compound may act as a potential lead for developing new anticancer agents.
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has been investigated for other biological activities:
- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Activity : Preliminary data suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Properties
Molecular Formula |
C12H16O3S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
ethyl 2-[4-(1-hydroxyethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C12H16O3S/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
ZAYMVLHANSCUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
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